

Application Note: CTX-0294885 Hydrochloride for Affinity Purification-based Kinome Profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B10779493

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CTX-0294885 is a novel bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1][2][3] It has been developed into a Sepharose-supported affinity reagent for the large-scale analysis of protein kinases, a process known as kinome profiling.[2] This powerful tool allows for the enrichment and subsequent identification of a large number of kinases from complex biological samples, such as cell lysates.[2][4] Affinity purification using CTX-0294885-conjugated beads, followed by mass spectrometry, enables researchers to gain a comprehensive snapshot of the expressed and active kinome, which is crucial for understanding cellular signaling networks in both normal and diseased states. This approach is particularly valuable for identifying novel drug targets and for elucidating the mechanisms of action of kinase inhibitors.[2]

One of the key advantages of CTX-0294885 is its ability to capture a wide array of kinases, including those that may be missed by other broad-spectrum inhibitors.[2] For instance, in a large-scale kinome profiling experiment using MDA-MB-231 breast cancer cells, CTX-0294885 successfully captured 235 kinases, including all members of the AKT family.[2][4][5][6] This makes it a powerful reagent for in-depth studies of signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Data Presentation

The following table summarizes the key quantitative results from a study characterizing the use of CTX-0294885 for kinome profiling.

Parameter	Result	Cell Line	Reference
Total Kinases Identified	235	MDA-MB-231	[2] [5] [6]
Kinases Identified (Total Protein)	185	MDA-MB-231	[4]
Kinases Identified (from TiO2 enrichment for phosphopeptides)	179	MDA-MB-231	[4]
Combined Kinase Identifications (with 3 other inhibitors)	261	MDA-MB-231	[2]

Experimental Protocols

This section provides a detailed protocol for the affinity purification of kinases from cell lysates using **CTX-0294885 hydrochloride** conjugated to Sepharose beads.

Materials:

- CTX-0294885-Sepharose beads
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20)
- Elution Buffer (e.g., 0.1 M glycine pH 2.5, or a buffer containing a high concentration of free CTX-0294885)
- Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
- Microcentrifuge tubes

- End-over-end rotator
- Spectrophotometer for protein quantification

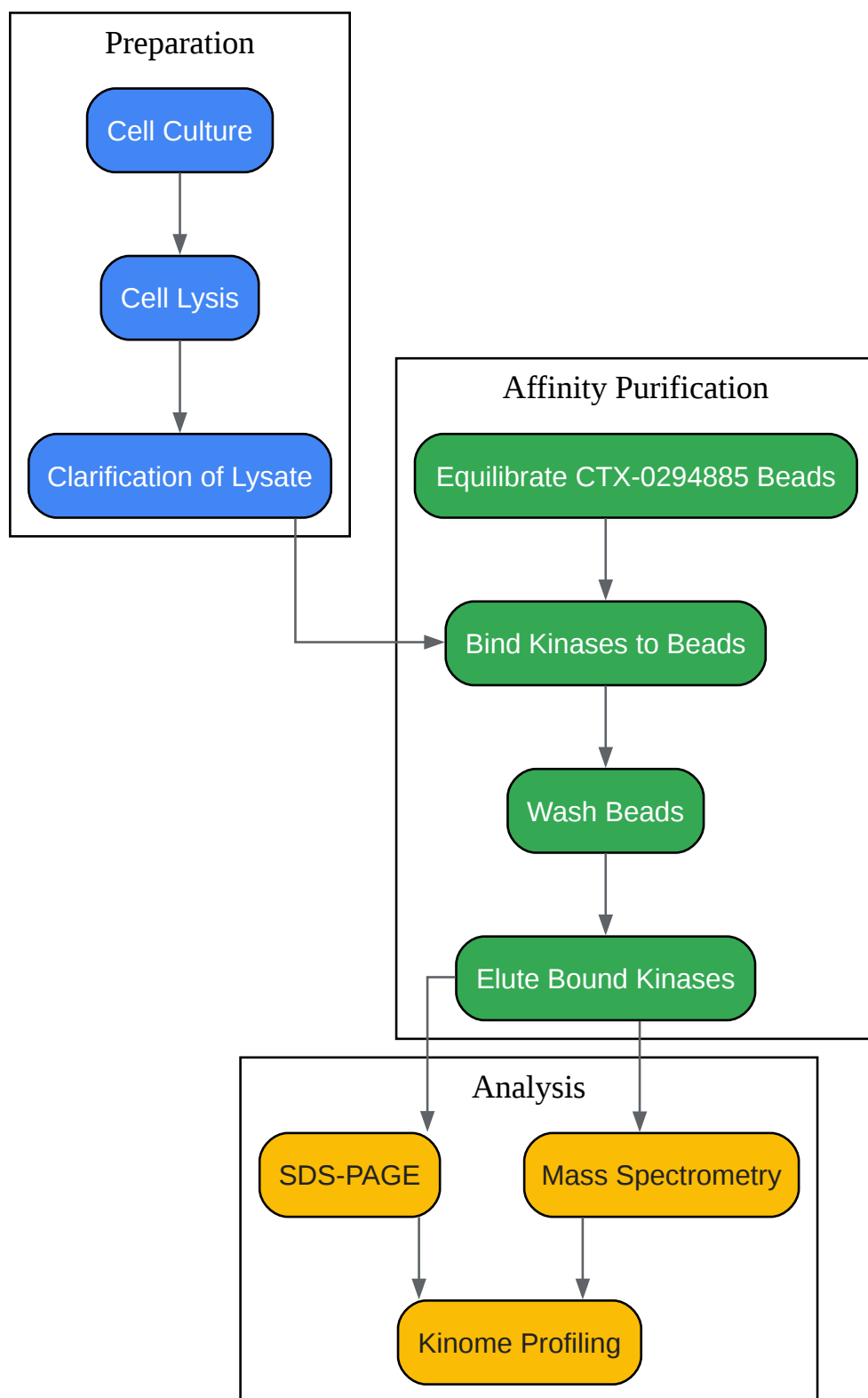
Protocol:

- Preparation of Cell Lysate:
 1. Culture cells (e.g., MDA-MB-231) to the desired confluency.
 2. Wash the cells with ice-cold PBS.
 3. Lyse the cells in ice-cold lysis buffer.
 4. Incubate on ice for 30 minutes with occasional vortexing.
 5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 6. Collect the supernatant (clarified lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
- Equilibration of Affinity Resin:
 1. Resuspend the CTX-0294885-Sepharose beads by gentle inversion.
 2. Transfer the desired amount of slurry to a microcentrifuge tube.
 3. Pellet the beads by centrifugation at 1,000 x g for 1 minute.
 4. Discard the supernatant and wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer.
- Binding of Kinases:
 1. Add the clarified cell lysate to the equilibrated beads. A typical starting point is 1-2 mg of total protein per 50 µL of bead slurry.
 2. Incubate the mixture on an end-over-end rotator for 2-4 hours at 4°C to allow for kinase binding.

- Washing:
 1. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 2. Carefully remove and discard the supernatant (flow-through).
 3. Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.
- Elution:
 1. Add 2-3 bead volumes of Elution Buffer to the washed beads.
 2. Incubate for 5-10 minutes at room temperature with gentle agitation.
 3. Centrifuge at 1,000 x g for 1 minute and carefully collect the supernatant containing the eluted kinases.
 4. If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer (approximately 10-15% of the elution volume).
 5. Repeat the elution step for a second, smaller volume to maximize recovery.
- Downstream Analysis:
 - The eluted proteins can be analyzed by SDS-PAGE and silver staining or prepared for mass spectrometry-based identification and quantification.

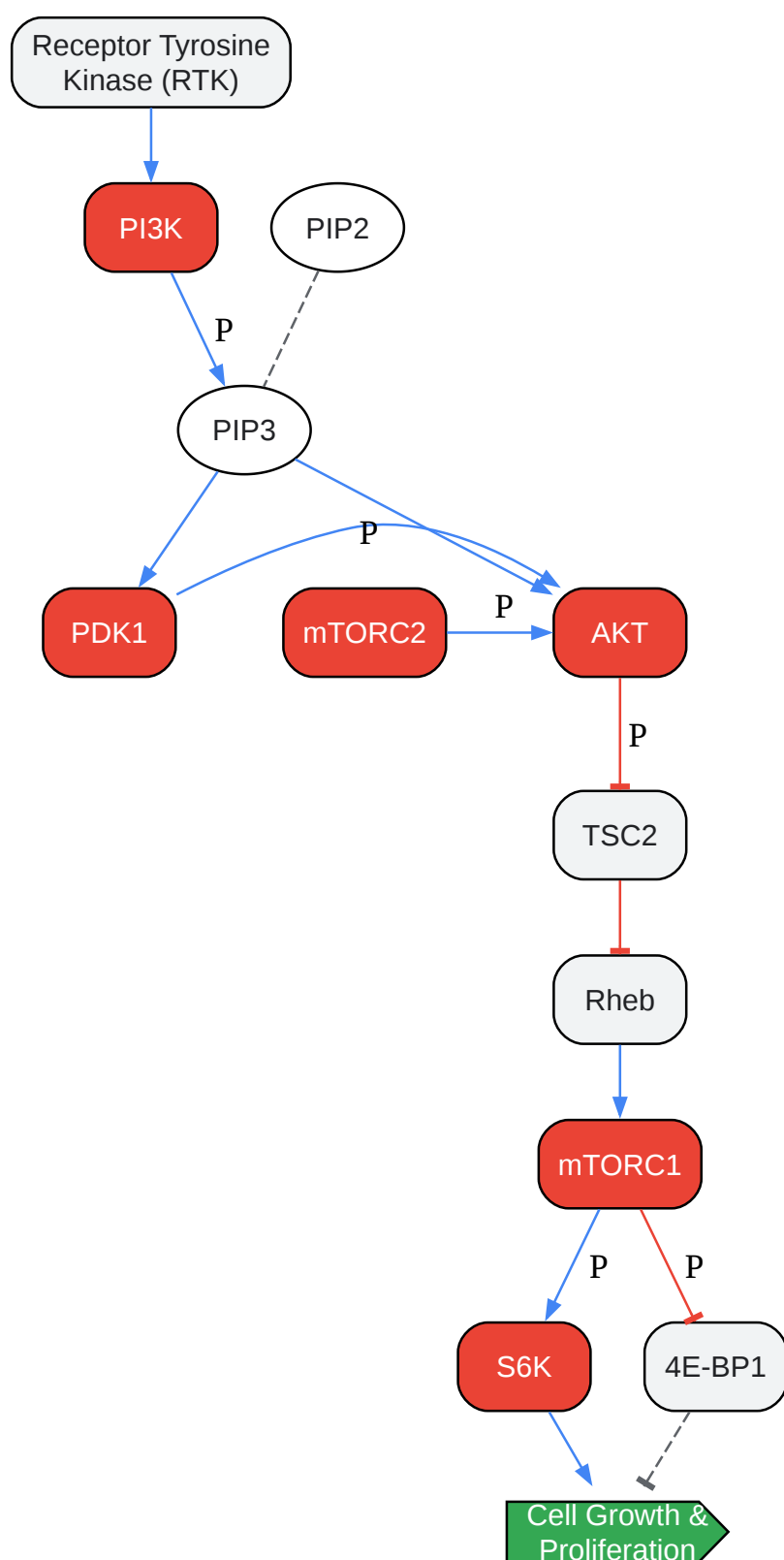
Visualizations

Below are diagrams illustrating the experimental workflow and a key signaling pathway that can be investigated using **CTX-0294885 hydrochloride**.



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Affinity purification workflow using CTX-0294885.



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